molecular formula C12H10N4O B12615824 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine CAS No. 918941-01-2

5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine

Cat. No.: B12615824
CAS No.: 918941-01-2
M. Wt: 226.23 g/mol
InChI Key: WEUQEFZOECYLCT-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine is a heterocyclic compound that features a tetrazole ring fused to a pyridine ring, with a methoxyphenyl group attached at the 5-position. This compound is part of a broader class of tetrazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine typically involves the reaction of pyridine N-oxides with sulfonyl or phosphoryl azides in the presence of a base such as pyridine. The reaction is usually carried out by heating the mixture in the absence of a solvent, with diphenyl phosphorazidate (DPPA) being a commonly used reagent . Another method involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation are limited.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group or the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the methoxyphenyl or tetrazole moieties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can participate in hydrogen bonding and other interactions, which may influence the activity of the target molecules. Specific pathways and targets would depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and studying biological processes .

Properties

CAS No.

918941-01-2

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

5-(4-methoxyphenyl)tetrazolo[1,5-a]pyridine

InChI

InChI=1S/C12H10N4O/c1-17-10-7-5-9(6-8-10)11-3-2-4-12-13-14-15-16(11)12/h2-8H,1H3

InChI Key

WEUQEFZOECYLCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=NN=NN32

Origin of Product

United States

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